molecular formula C37H29NO7 B12460532 2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate

Cat. No.: B12460532
M. Wt: 599.6 g/mol
InChI Key: RCQIMJUZTGBUJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is a complex organic compound with a molecular formula of C28H25NO6 and a molecular weight of 471.5 g/mol. This compound is primarily used in research settings and is not intended for human or veterinary use.

Preparation Methods

The synthesis of 2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using reagents such as zinc/acetic acid or triphenylphosphine.

    Substitution: Substitution reactions can occur, particularly involving the phenyl groups attached to the compound.

Common reagents used in these reactions include palladium catalysts for coupling reactions, zinc/acetic acid for reductions, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and molecular pathways.

    Medicine: Research involving this compound may focus on its potential therapeutic effects and interactions with biological targets.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific context of its use in research.

Comparison with Similar Compounds

Similar compounds to 2-oxo-2-{4-[(phenylcarbonyl)oxy]phenyl}ethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-4,7-methanoisoindol-2-yl)benzoate include:

    Ethyl 2-oxo-4-phenylbutyrate: An aliphatic α-ketoester used in the synthesis of chiral precursors for pharmaceuticals.

    4-Hydroxy-2-quinolones: Compounds with similar structural features and applications in medicinal chemistry.

The uniqueness of this compound lies in its specific structural arrangement and the potential for diverse chemical reactions and applications.

Properties

Molecular Formula

C37H29NO7

Molecular Weight

599.6 g/mol

IUPAC Name

[2-(4-benzoyloxyphenyl)-2-oxoethyl] 3-(3,5-dioxo-8-phenyl-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoate

InChI

InChI=1S/C37H29NO7/c39-31(23-14-16-28(17-15-23)45-37(43)24-10-5-2-6-11-24)21-44-36(42)25-12-7-13-27(18-25)38-34(40)32-26-19-29(22-8-3-1-4-9-22)30(20-26)33(32)35(38)41/h1-18,26,29-30,32-33H,19-21H2

InChI Key

RCQIMJUZTGBUJI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)OCC(=O)C5=CC=C(C=C5)OC(=O)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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